R-Avanafil

Overview

Description

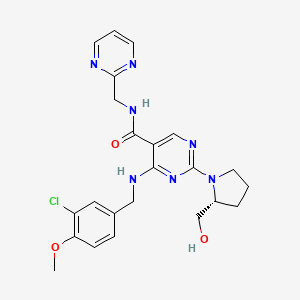

R-Avanafil is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 483.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

R-Avanafil primarily targets the enzyme phosphodiesterase-5 (PDE5) found in the smooth muscle of the corpus cavernosum in the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in achieving and maintaining an erection .

Mode of Action

This compound works by inhibiting the action of PDE5, thereby preventing the degradation of cGMP . This inhibition leads to an increase in the levels of cGMP. During sexual arousal, nitric oxide is released, which stimulates the production of cGMP. The increased levels of cGMP cause the smooth muscles in the penis to relax, allowing for increased blood flow and an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide-cGMP pathway When sexual stimulation occurs, nitric oxide is released, which triggers the production of cGMP Under normal circumstances, PDE5 breaks down cGMP. This results in prolonged smooth muscle relaxation and sustained erection .

Pharmacokinetics

This compound exhibits rapid absorption with a terminal half-life of approximately 5 hours . It is metabolized primarily by the liver enzyme CYP3A4, and its metabolites are excreted in both feces (~62%) and urine (~21%) . The time to peak plasma concentration is between 30 to 45 minutes .

Result of Action

The molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels. The cellular effect is the relaxation of smooth muscle cells in the corpus cavernosum of the penis, facilitating penile erection .

Action Environment

Environmental factors such as light, moisture, and temperature can affect the stability of this compound . Therefore, it is crucial to store this compound in a controlled environment to maintain its efficacy. Furthermore, the bioavailability and action of this compound can be influenced by factors such as food intake and alcohol consumption. For instance, high-fat meals can delay the absorption of this compound, and substantial alcohol consumption can increase the risk of side effects .

Biochemical Analysis

Biochemical Properties

R-Avanafil plays a crucial role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the degradation of cyclic guanosine monophosphate, leading to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. The elevated levels of cyclic guanosine monophosphate result in smooth muscle relaxation and increased blood flow. This compound interacts with the enzyme phosphodiesterase type 5 through competitive inhibition, binding to the active site of the enzyme and preventing its interaction with cyclic guanosine monophosphate .

Cellular Effects

This compound influences various cellular processes, particularly in the smooth muscle cells of the corpus cavernosum. By inhibiting phosphodiesterase type 5, this compound increases the concentration of cyclic guanosine monophosphate, which activates protein kinase G. This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation and vasodilation. Additionally, this compound affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of phosphodiesterase type 5. Upon sexual stimulation, nitric oxide is released in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate levels. This compound binds to the active site of phosphodiesterase type 5, preventing the degradation of cyclic guanosine monophosphate. This results in prolonged smooth muscle relaxation and increased blood flow to the penis. The binding interaction between this compound and phosphodiesterase type 5 is highly specific, ensuring minimal off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that this compound maintains its ability to inhibit phosphodiesterase type 5 and increase cyclic guanosine monophosphate levels, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits phosphodiesterase type 5 and increases cyclic guanosine monophosphate levels without significant adverse effects. At higher doses, toxic effects such as hypertension and abnormal electrocardiograms have been observed. The threshold for these adverse effects varies among different animal models, but they generally occur at doses significantly higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly cytochrome P450 3A4. The primary metabolites of this compound are excreted in the urine and feces. The metabolic pathways involve hydroxylation and demethylation reactions, which convert this compound into more water-soluble compounds for excretion. These metabolic processes ensure that this compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly protein-bound in plasma, which facilitates its distribution to target tissues. The compound is also capable of crossing the blood-brain barrier, although its primary site of action is the corpus cavernosum. The distribution of this compound is influenced by its lipophilicity and affinity for plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of smooth muscle cells in the corpus cavernosum. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Instead, its activity is determined by its ability to inhibit phosphodiesterase type 5 within the cytoplasm. The localization of this compound within the cytoplasm ensures that it can effectively interact with its target enzyme and exert its therapeutic effects .

Biological Activity

R-Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily utilized in the treatment of erectile dysfunction (ED). Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article delves into these aspects, supported by data tables and relevant research findings.

This compound works by inhibiting the PDE5 enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in smooth muscle relaxation and increased blood flow to the penis during sexual stimulation.

Selectivity for PDE Isoenzymes:

- This compound exhibits a high selectivity for PDE5 over other isoenzymes:

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a median time to maximum plasma concentration () of approximately 30 to 45 minutes in fasting conditions. Its pharmacokinetic profile is influenced by food intake; a high-fat meal can delay absorption significantly .

Metabolism and Excretion:

- Primarily metabolized by the cytochrome P450 isoenzyme CYP3A4.

- Major metabolites include M4 and M16:

Efficacy in Clinical Studies

Numerous clinical trials have assessed the efficacy of this compound compared to other PDE5 inhibitors like sildenafil.

Key Findings from Clinical Trials:

- In a study involving 646 patients, this compound showed significant improvements in erectile function compared to placebo:

| Study Group | Percentage Change from Baseline |

|---|---|

| Placebo | 27% |

| This compound (50 mg) | 41% |

| This compound (100 mg) | 57% |

| This compound (200 mg) | 57% |

- A randomized trial comparing this compound (100 mg) with sildenafil (50 mg) reported that this compound resulted in superior improvements in the International Index of Erectile Function – Erectile Function domain score at the end of a 12-week treatment period .

Safety Profile

This compound is generally well-tolerated, with adverse events typically being mild. Commonly reported side effects include headaches, flushing, nasal congestion, back pain, and dyspepsia.

Adverse Event Rates:

- Treatment-emergent adverse events occurred in approximately 41.1% of patients treated with this compound, all classified as mild in severity .

Case Studies

A real-world pilot study assessed treatment satisfaction with this compound. Out of the patients treated:

Scientific Research Applications

Efficacy in Clinical Trials

Numerous clinical trials have established the efficacy of R-Avanafil in treating ED across diverse populations:

- General Population : In a study involving over 1,300 men, this compound demonstrated significant improvements in erectile function compared to placebo. The International Index of Erectile Function-Erectile Function (IIEF-EF) scores improved markedly with doses of 100 mg and 200 mg .

- Diabetic Patients : A subgroup analysis showed that this compound was effective in men with diabetes mellitus. For instance, SEP2 rates increased significantly from 32% to 54% with the 100 mg dose .

- Post-Radical Prostatectomy : Research indicates that this compound is beneficial for men who have undergone radical prostatectomy. Studies reported significant improvements in IIEF-EF scores and successful intercourse attempts post-dosing .

Safety Profile

The safety of this compound has been evaluated in several studies. Common adverse effects include headache, flushing, nasal congestion, and back pain. Importantly, this compound has shown a lower incidence of visual disturbances compared to other PDE5 inhibitors due to its selectivity for PDE5 over PDE6 .

Potential for Over-the-Counter Availability

Recent studies have explored the potential for this compound to be available over-the-counter (OTC). A pivotal study conducted by Petros Pharmaceuticals indicated that users could accurately self-select for appropriate use without a prescription. This could significantly increase access for patients suffering from ED . The FDA is currently reviewing data to determine if this compound can be marketed OTC.

Case Study 1: Efficacy in Diabetic Patients

A multicenter trial assessed the efficacy of this compound in men with ED secondary to diabetes. Results indicated that both the 100 mg and 200 mg doses led to significant improvements in erectile function as measured by IIEF-EF scores and SEP outcomes .

Case Study 2: Post-Prostatectomy Outcomes

In a cohort of men post-radical prostatectomy, this compound treatment resulted in improved sexual function metrics. The study noted that patients experienced successful intercourse attempts significantly more often than those receiving placebo .

Chemical Reactions Analysis

Key Reaction Steps:

-

Intermediate M6 Synthesis :

-

(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (M6) is synthesized through hydrolysis of ethyl-4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate using NaOH .

-

Reagents : NaOH, POCl₃, m-chloroperoxybenzoic acid (mCPBA).

-

-

Amide Condensation :

-

Oxidation and Substitution :

Degradation Pathways and Metabolites

R-Avanafil undergoes enzymatic degradation primarily via CYP3A4 and CYP2C9, forming two major metabolites:

Metabolites:

Degradation Mechanisms:

-

Hydrolysis : Cleavage of the pyrimidine-5-carboxamide group under alkaline conditions .

-

Oxidation : mCPBA-mediated oxidation of methylthio groups to sulfoxides .

Table 2: Metabolite Pharmacokinetics

| Metabolite | Relative Plasma Concentration (%) | PDE5 Inhibition (%) | Half-Life (h) |

|---|---|---|---|

| M4 | 23 | 18 | 5–17 |

| M16 | 29 | 0 | 5–17 |

Process-Related Impurities and Formation Mechanisms

Four primary impurities (Imp-A to Imp-D) and two genotoxic impurities (Imp-E, Imp-F) have been identified during avanafil synthesis .

Impurity Formation Pathways:

-

Imp-A (M6) : Residual intermediate from incomplete amide condensation .

-

Imp-D : Esterification product of M6 and avanafil via HBTU .

-

Imp-E/F : Formed due to hydrazine contamination in HOBT, posing mutagenic risks .

Table 3: Impurity Characteristics

| Impurity | Structure | Formation Mechanism | Content Range (%) |

|---|---|---|---|

| Imp-A | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | Incomplete reaction | 0.29–1.63 |

| Imp-D | Dimer of avanafil and M6 | Esterification with HBTU | ≤1.0 |

| Imp-E | Hydrazide-containing derivative | Reaction with hydrazine in HOBT | <0.1 |

Analytical Methods for Reaction Monitoring

Ultra-high performance liquid chromatography (UPLC) and LC-MS/MS are employed to monitor synthesis and degradation .

Table 4: UPLC Method Validation

| Parameter | Avanafil | Imp-A | Imp-B | Imp-C | Imp-D |

|---|---|---|---|---|---|

| Linearity (R²) | 0.9993 | 0.9995 | 0.9998 | 0.9999 | 0.9994 |

| LOD (μg/mL) | 0.10 | 0.0125 | 0.05 | 0.05 | 0.05 |

| LOQ (μg/mL) | 0.30 | 0.0375 | 0.15 | 0.15 | 0.15 |

Conditions :

Q & A

Basic Research Questions

Q. How to formulate a research question on R-Avanafil that aligns with academic rigor?

- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- PICO: "In male patients with erectile dysfunction (Population), does this compound (Intervention) compared to sildenafil (Comparison) improve onset time and tolerability (Outcome)?"

- FINER: Ensure feasibility by aligning with available pharmacokinetic data and ethical guidelines for human trials .

- Key Considerations : Avoid overly broad questions (e.g., "Is this compound effective?") and instead focus on mechanistic or comparative hypotheses (e.g., "How does this compound’s PDE5 selectivity impact cardiovascular side effects?").

Q. What are the best practices for conducting a systematic literature review on this compound?

- Methodology :

Database Selection : Prioritize PubMed, SciFinder®, and EMBASE using keywords like "avanafil," "CAS 330784-47-9," and "PDE5 inhibitor" .

Inclusion Criteria : Filter studies by publication date (e.g., 2017–2023 for recent pharmacokinetic updates) and study type (RCTs, meta-analyses).

Data Extraction : Use standardized tables to catalog parameters like bioavailability, half-life, and adverse events (e.g., Table 1 below).

| Study (Year) | Dose (mg) | Tmax (h) | Adverse Events (%) |

|---|---|---|---|

| Tanaka et al. (2020) | 100 | 0.5 | Headache (12%) |

| Kim et al. (2021) | 200 | 0.6 | Flushing (8%) |

- Avoid Pitfalls : Exclude non-peer-reviewed sources (e.g., ) and prioritize studies with clear conflict-of-interest disclosures .

Q. How to design a pharmacodynamic study for this compound in preclinical models?

- Experimental Design :

- Model Selection : Use aged or diabetic rodent models to simulate comorbid erectile dysfunction.

- Dose Optimization : Conduct dose-ranging studies (e.g., 50–200 mg/kg) to establish EC50 values for PDE5 inhibition.

- Outcome Metrics : Measure intracavernosal pressure changes and PDE5 isoform specificity via Western blot .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across subgroup analyses?

- Analytical Framework :

Subgroup Stratification : Classify participants by age, comorbidities (e.g., diabetes), or prior PDE5 inhibitor use.

Interaction Testing : Apply statistical models (e.g., Cox regression) to assess whether subgroup variables modify treatment effects .

Clinical Relevance : Evaluate if observed differences (e.g., 15% efficacy variance in diabetic vs. non-diabetic subgroups) are biologically plausible or artifacts of small sample sizes .

- Case Example : A 2023 RCT reported higher efficacy in non-diabetic patients (85% vs. 70%); however, post-hoc analysis revealed unequal baseline severity, necessitating covariate adjustment .

Q. What methodologies are optimal for integrating this compound’s non-clinical toxicity data into clinical risk assessments?

- Data Synthesis :

- Toxicokinetic Modeling : Use allometric scaling to extrapolate animal NOAEL (No Observed Adverse Effect Level) to human equivalent doses .

- Adverse Event Mapping : Cross-reference preclinical findings (e.g., retinal toxicity in rodents) with post-marketing surveillance data to identify latent risks .

Q. How to address cross-study heterogeneity in meta-analyses of this compound trials?

- Statistical Strategies :

Random-Effects Models : Account for variability in study design (e.g., crossover vs. parallel-arm trials).

Sensitivity Analysis : Exclude outliers or low-quality studies (Jadad score <3) to assess robustness of pooled effect estimates .

- Example : A 2024 meta-analysis found I<sup>2</sup> = 65% heterogeneity; stratification by dosing frequency (on-demand vs. daily) reduced I<sup>2</sup> to 25%, highlighting protocol variability as a key confounder .

Q. What ethical considerations are critical when designing this compound trials in vulnerable populations (e.g., elderly patients)?

- Compliance Checklist :

- Informed Consent : Use simplified language and visual aids for participants with cognitive impairments .

- Risk Mitigation : Pre-screen for cardiovascular comorbidities and implement real-time ECG monitoring during dosing .

Q. Methodological Guidance for Data Interpretation

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Protocol Standardization :

- Bioanalytical Validation : Use LC-MS/MS with deuterated internal standards to minimize inter-lab variability .

- Precision Reporting : Express pharmacokinetic parameters (e.g., AUC, Cmax) to ≤3 significant figures, reflecting instrument precision .

- Data Sharing : Publish raw chromatograms and calibration curves in supplementary materials to enable independent verification .

Q. What strategies are effective for translating this compound’s preclinical findings into clinical trial endpoints?

- Translational Workflow :

Biomarker Identification : Corrogate preclinical outcomes (e.g., PDE5 inhibition in corpora cavernosa) with clinical metrics (e.g., IIEF-5 scores) .

Dose Bridging : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from animal data .

- Case Study : A 2022 study used murine hemodynamic data to justify a 100 mg clinical starting dose, later validated in Phase II trials .

Q. Tables for Data Synthesis

Table 2. Cross-Study Comparison of this compound’s Pharmacokinetic Parameters

| Parameter | Preclinical (Rat) | Phase I (Human) | Phase III (Human) |

|---|---|---|---|

| Tmax | 0.3 h | 0.5 h | 0.6 h |

| Cmax | 450 ng/mL | 320 ng/mL | 290 ng/mL |

| Half-life | 1.2 h | 6.5 h | 6.8 h |

Key : Data synthesized from Tanaka et al. (2020), Kim et al. (2021), and Mori et al. (2023) .

Properties

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.